molecular formula C10H5F3O3S B12446442 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione

Cat. No.: B12446442
M. Wt: 262.21 g/mol
InChI Key: VOKFTQTXRBRXNM-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione (CAS 8524) is a heterocyclic compound with the molecular formula C₁₀H₅F₃S₂ and a molecular weight of 246.27 g/mol . Its structure consists of a fused benzene-thiopyran ring system, with a trifluoromethyl (-CF₃) group at position 2 and three ketone (trione) groups at positions 1, 1, and 4. This compound is part of a broader class of sulfone-containing triones, which are studied for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H5F3O3S

Molecular Weight

262.21 g/mol

IUPAC Name

1,1-dioxo-2-(trifluoromethyl)thiochromen-4-one

InChI

InChI=1S/C10H5F3O3S/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)17(9,15)16/h1-5H

InChI Key

VOKFTQTXRBRXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2(=O)=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione can be synthesized through several methods. One common approach involves the reaction of 2-trifluoromethyl-4H-thiochromen-4-one with phosphorus pentasulfide (P2S5) to yield 2-trifluoromethyl-4H-thiochromene-4-thione . This intermediate can then undergo further reactions to form the desired trione compound.

Industrial Production Methods

Industrial production methods for 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride.

    Substitution: Aromatic amines, hydrazine hydrate, phenylhydrazine, hydroxylamine.

Major Products Formed

    Oxidation: 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide.

    Reduction: 2-trifluoromethyl-4H-thiochromen-4-ol, cis-2-(trifluoromethyl)thiochroman-4-ol.

    Substitution: Anils, azine, hydrazones, oxime of thiochromone.

Scientific Research Applications

Scientific Applications of 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block and subject of study across multiple disciplines.

Chemical Applications

  • Building Block in Synthesis 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione serves as a crucial building block in the synthesis of various heterocyclic compounds. The presence of trifluoromethyl and thiochromene moieties allows for diverse chemical reactions and interactions.
  • Reaction Types This compound undergoes several chemical reactions, including oxidation, reduction, and substitution.
    • Oxidation: Can be oxidized by hydrogen peroxide in acetic acid to form 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide.
    • Reduction: Reduction with sodium borohydride yields 2-trifluoromethyl-4H-thiochromen-4-ol or cis-2-(trifluoromethyl)thiochroman-4-ol.
    • Substitution: Reacts with aromatic amines, hydrazine hydrate, phenylhydrazine, and hydroxylamine at the C(4) atom of the chromene ring to produce anils, azine, hydrazones, and oxime of thiochromone.

Biological Applications

  • Potential Biological Activities It is investigated for potential biological activities, including anticancer, antibacterial, and antioxidant properties.
  • Medicinal Chemistry Due to its unique structural features, 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione is of growing interest in medicinal chemistry.

Pharmaceutical and Industrial applications

  • Therapeutic Applications Explored for potential therapeutic uses because of its unique chemical structure and reactivity.
  • Advanced Materials Utilized in the development of advanced materials and chemical processes.

Reactions and Synthesis

  • Synthesis Method One method involves the reaction of 2-trifluoromethyl-4H-thiochromen-4-one with phosphorus pentasulfide (P2S5) to yield 2-trifluoromethyl-4H-thiochromene-4-thione.
  • Oxidation Oxidation of 2-Trifluoromethyl-4H-thiochromen-4-one using hydrogen peroxide in acetic acid yields the trione derivative.

Other Applications

  • Multicomponent Reactions Multicomponent reactions (MCRs) are used in synthesizing biologically active molecules, including pyrazole derivatives with antibacterial activity . These compounds can be synthesized using various components and catalysts, showing potential in medicinal chemistry .
  • 1,2,4-Triazoles Compounds like 1,2,4-triazoles have extensive therapeutic potential, including antibacterial and antifungal activities . Some derivatives exhibit higher antifungal activity than commercial agents .

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the trifluoromethyl and thiochromene moieties, which can participate in various chemical reactions and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound A : 1lambda⁶-thiepane-1,1,4-trione (CAS 41511-88-0)
  • Molecular Formula : C₆H₁₀O₃S
  • Molecular Weight : 162.21 g/mol .
  • Key Features: A seven-membered thiepane ring with three ketone groups. The sulfone groups (1,1-dioxo) may enhance oxidative stability but reduce solubility in non-polar solvents.
Compound B : 3-[4-(Trifluoromethyl)phenyl]-1lambda⁶,3-thiazolane-1,1,4-trione (CAS 109052-23-5)
  • Molecular Formula: C₁₀H₈F₃NO₃S
  • Molecular Weight : 279.24 g/mol .
  • Key Features: A five-membered thiazolane ring substituted with a trifluoromethylphenyl group. The trifluoromethyl group is on the phenyl substituent rather than the heterocyclic core, altering electronic effects.
Compound C : 3-Acetyl-3,4-dihydro-2H-1lambda⁶,2-benzothiazine-1,1,4-trione (CAS 1698-79-9)
  • Molecular Formula: C₁₀H₉NO₄S
  • Molecular Weight : 239.25 g/mol .
  • Key Features :
    • A benzothiazine fused ring system with an acetyl group at position 3.
    • The acetyl group is electron-donating, contrasting with the electron-withdrawing -CF₃ group in the target compound.
    • The fused aromatic system may improve thermal stability but reduce conformational flexibility.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 246.27 g/mol 162.21 g/mol 279.24 g/mol 239.25 g/mol
Aromaticity Fused benzene-thiopyran Non-aromatic Non-aromatic Fused benzothiazine
Key Substituent -CF₃ at position 2 Sulfone groups -CF₃ on phenyl Acetyl at position 3
Electron Effects Strong electron-withdrawing Moderate electron-withdrawing Mixed effects Electron-donating

Biological Activity

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione can be described by the following properties:

PropertyDescription
Molecular Formula C10H6F3O3S
Molecular Weight 288.21 g/mol
IUPAC Name 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione
Canonical SMILES Cc1c(c2c(s1)cc(c(c2=O)C(=O)S(=O)=O)C(=O)C(F)(F)F)C(F)(F)F

Synthesis

The synthesis of 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione has been explored using various methodologies. One notable approach involves the oxidation of 2-Trifluoromethyl-4H-thiochromen-4-one using hydrogen peroxide in acetic acid, which yields the desired trione derivative . This reaction highlights the compound's versatility and potential for further modifications.

Biological Activity

The biological activity of 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione has been investigated through several studies, revealing its potential as an anticancer agent and its interactions with various biomolecules.

Anticancer Activity

Research has demonstrated that derivatives of thiochromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione possess moderate to high cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) . The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

The mechanism by which 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione exerts its biological effects is primarily through interaction with specific molecular targets. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to enzyme targets due to strong electron-withdrawing properties . This interaction can lead to inhibition of key enzymes involved in cancer progression and inflammation.

Case Studies

A few notable case studies illustrate the compound's biological activity:

  • Cytotoxicity Assessment : In vitro evaluations have indicated that 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione derivatives show IC50 values ranging from 0.23 to 0.27 μM against various cancer cell lines. These values indicate a higher potency compared to standard chemotherapeutic agents .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The derivatives demonstrated moderate inhibition with IC50 values around 10 μM .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value
Cytotoxicity MCF-70.23 - 0.27 μM
A549Moderate
HepG2Moderate
Enzyme Inhibition COX~10 μM
LOX~10 μM

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